(R)-methanandamide discovery and synthesis
(R)-methanandamide discovery and synthesis
An In-depth Technical Guide to the Discovery and Synthesis of (R)-methanandamide
Introduction
(R)-methanandamide, also known as AM-356, is a synthetically developed chiral analog of anandamide (arachidonylethanolamide or AEA), the first endogenous cannabinoid (endocannabinoid) to be discovered.[1][2] Anandamide was identified in 1992 as the brain's own marijuana-like substance, binding to the same cannabinoid receptors (CB1 and CB2) as Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][3] While a groundbreaking discovery, anandamide's utility as a pharmacological tool was limited by its modest receptor affinity and rapid metabolic degradation by the enzyme fatty acid amide hydrolase (FAAH).[4][5]
This guide provides a comprehensive overview of (R)-methanandamide, a key analog developed to overcome these limitations. Its discovery marked a significant step in cannabinoid research, providing a more potent and stable probe to explore the endocannabinoid system. We will detail its discovery, synthesis, pharmacological properties, and the experimental protocols used for its characterization.
Discovery and Rationale
(R)-methanandamide was first synthesized and characterized by a team of researchers led by Alexandros Makriyannis.[4][6][7] Their work, published in 1994, aimed to improve upon the native anandamide molecule. The primary goals were to enhance binding affinity for the cannabinoid receptor and to increase metabolic stability, thereby prolonging its duration of action.[4][8]
The researchers introduced a methyl group at the carbon adjacent to the amide nitrogen in the ethanolamine head group of anandamide. This structural modification created a chiral center, leading to two distinct enantiomers: (R)-methanandamide and (S)-methanandamide. The hypothesis was that this modification would sterically hinder the approach of the FAAH enzyme, which hydrolyzes the amide bond, while potentially improving the molecule's fit within the cannabinoid receptor binding pocket.[4][9]
The study revealed that the introduction of the methyl group, specifically with the (R) stereochemistry, successfully achieved both objectives. (R)-methanandamide demonstrated a significantly higher affinity for the cannabinoid receptor and greater resistance to enzymatic breakdown compared to both anandamide and its (S)-enantiomer.[4][9] This enhanced profile established (R)-methanandamide as a superior pharmacological tool for studying the physiological effects of CB1 receptor activation.[4][8]
Chemical Synthesis of (R)-methanandamide
The synthesis of (R)-methanandamide is a straightforward amidation reaction between arachidonic acid and the chiral amino alcohol, (R)-(-)-1-amino-2-propanol. The most common laboratory-scale procedure involves the activation of the carboxylic acid group of arachidonic acid, typically by converting it to an acyl chloride, followed by its reaction with the amine.[4][10]
Caption: General workflow for the synthesis of (R)-methanandamide.
Detailed Experimental Protocol: Synthesis
The following protocol is adapted from the original 1994 publication by Abadji et al.[4][10]
-
Activation of Arachidonic Acid:
-
Dissolve arachidonic acid (e.g., 200 mg, 0.66 mmol) and a catalytic amount of dry dimethylformamide (DMF) (e.g., 0.05 mL, 0.66 mmol) in dry benzene (5 mL) in a flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add oxalyl chloride (e.g., 0.12 mL, 1.32 mmol) dropwise to the cooled solution.
-
Remove the ice bath and stir the reaction mixture at room temperature (25 °C) for one hour. The formation of the acyl chloride is complete when gas evolution ceases.
-
-
Amide Coupling:
-
Add anhydrous tetrahydrofuran (THF) (5 mL) to the reaction mixture and cool it again in an ice bath.
-
In a separate flask, prepare a solution of (R)-(-)-1-amino-2-propanol (a 10-fold excess is recommended) in anhydrous THF (5 mL).
-
Add the amino alcohol solution dropwise to the cold acyl chloride solution.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 15 minutes.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with chloroform (15 mL).
-
Wash the organic layer successively with 10% hydrochloric acid (HCl) and 10% sodium hydroxide (NaOH) solutions to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and remove the solvent under reduced pressure (vacuum) to yield the crude product.
-
Purify the resulting residue by column chromatography on silica gel to obtain pure (R)-methanandamide.[4][10]
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Physicochemical and Pharmacological Properties
(R)-methanandamide is a colorless oil. Its key advantage lies in its improved pharmacological profile compared to anandamide. It is a potent agonist at the CB1 receptor and also interacts with the TRPV1 (vanilloid) receptor.[11]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing (R)-methanandamide to anandamide and its (S)-enantiomer.
Table 1: Cannabinoid Receptor Binding Affinity
| Compound | CB1 Receptor Affinity (Kᵢ, nM) | Reference |
|---|---|---|
| Anandamide | 78 | [4][12] |
| (R)-methanandamide | 20 | [11] |
| (S)-methanandamide | 195 | [4] |
(Kᵢ is the inhibition constant; a lower value indicates higher binding affinity.)
Table 2: In Vitro Pharmacological Potency
| Compound | Inhibition of Mouse Vas Deferens Contractions (IC₅₀, nM) | Reference |
|---|---|---|
| Anandamide | 30.0 | [4] |
| (R)-methanandamide | 6.5 | [4] |
| (S)-methanandamide | 82.0 | [4] |
(IC₅₀ is the half maximal inhibitory concentration; this assay is a functional measure of CB1 receptor agonism.)
Table 3: In Vivo Cannabimimetic Effects in Mice
| Effect | (R)-methanandamide | Anandamide | Reference |
|---|---|---|---|
| Hypothermia | More potent | Less potent | [4] |
| Hypokinesia | Active | Active | [4][10] |
| Ring Immobility (Catalepsy) | Active | Active | [4][10] |
| Antinociception (Analgesia) | Active | Active | [4][10] |
(Direct potency comparisons in vivo are complex, but (R)-methanandamide generally produces more robust and longer-lasting effects than anandamide due to its increased metabolic stability.)[8]
Signaling Pathways
(R)-methanandamide exerts its primary effects by acting as an agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR).[13]
Caption: Primary signaling pathway for (R)-methanandamide via the CB1 receptor.
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CB1 Receptor Activation: Like anandamide, (R)-methanandamide binds to and activates CB1 receptors, which are densely expressed in the central nervous system.[13]
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G-Protein Coupling: The activated CB1 receptor couples to inhibitory G-proteins (Gᵢ/ₒ).[13][14]
-
Downstream Effects: This coupling leads to several downstream intracellular events:
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Inhibition of Adenylyl Cyclase: The primary effect is the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in intracellular levels of cyclic AMP (cAMP).[13][14] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[14]
-
Modulation of Ion Channels: Activation of Gᵢ/ₒ proteins also leads to the inhibition of voltage-gated calcium (Ca²⁺) channels and the activation of inwardly rectifying potassium (K⁺) channels. This combined action results in a hyperpolarization of the neuron, reducing its excitability and inhibiting neurotransmitter release.
-
MAPK Pathway: CB1 activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including p38 and p42/44 (ERK) pathways.[14][15][16] This pathway is involved in regulating gene expression and cell growth.
-
-
Other Targets: (R)-methanandamide is also a known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain sensation and temperature regulation.[11] Some studies also suggest it can induce cyclooxygenase-2 (COX-2) expression through CB1-independent mechanisms involving the MAPK pathway.[15][16]
Detailed Experimental Protocols: Pharmacological Evaluation
The following protocols are essential for characterizing the activity of cannabinoid ligands like (R)-methanandamide.
Protocol 1: Cannabinoid Receptor Binding Assay
This assay determines the affinity of a compound for the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.
Caption: Workflow for a CB1 receptor competitive binding assay.
-
Membrane Preparation: Homogenize rat forebrain tissue (a rich source of CB1 receptors) in a buffer solution. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a high-affinity radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled test compound ((R)-methanandamide).
-
Separation: After incubation to allow binding to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use nonlinear regression analysis to determine the IC₅₀ (concentration of test ligand that inhibits 50% of specific binding), from which the Kᵢ (inhibition constant) can be calculated.[4]
Protocol 2: Mouse Vas Deferens Functional Assay
This ex vivo assay measures the functional potency of a cannabinoid agonist by its ability to inhibit electrically-evoked muscle contractions, a CB1-mediated effect.
-
Tissue Preparation: Isolate the vas deferens from a mouse and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
Stimulation: Stimulate the tissue electrically with platinum electrodes to induce twitch contractions of the smooth muscle.
-
Drug Addition: Once stable contractions are achieved, add the test compound ((R)-methanandamide) to the organ bath in a cumulative, concentration-dependent manner.
-
Measurement: Record the amplitude of the muscle contractions using an isometric force transducer.
-
Data Analysis: Calculate the percentage inhibition of the twitch response for each concentration of the drug. Plot the concentration-response curve and determine the IC₅₀ value as a measure of the drug's potency.[4]
Protocol 3: In Vivo Cannabimimetic Tetrad
This is a series of four tests in mice used to screen for central cannabimimetic activity.[10]
-
Drug Administration: Administer (R)-methanandamide to mice, typically via intravenous or intraperitoneal injection.[8][10]
-
Hypothermia: Measure the change in rectal body temperature at a set time point (e.g., 10 minutes) after drug administration using a thermistor probe.[10]
-
Hypokinesia (Reduced Spontaneous Activity): Immediately after injection, place the mouse in an open-field arena divided into squares. Count the number of squares the mouse enters over a defined period (e.g., 5 minutes).[10]
-
Catalepsy (Ring Immobility): Place the mouse on a horizontal ring. Measure the percentage of time the animal remains immobile over a 5-minute period.[10]
-
Antinociception (Analgesia): Assess the analgesic effect using a tail-flick or hot-plate test, measuring the latency to respond to a noxious thermal stimulus.
Conclusion
The discovery of (R)-methanandamide was a pivotal moment in cannabinoid pharmacology. By systematically modifying the structure of the endogenous ligand anandamide, researchers created a tool with significantly improved potency and metabolic stability.[4] This allowed for a more detailed and reliable investigation into the function of the endocannabinoid system, clarifying the physiological roles of CB1 receptor activation in a way that was not possible with the transient effects of anandamide. (R)-methanandamide remains a widely used standard research compound, exemplifying the power of medicinal chemistry to refine nature's signaling molecules for scientific exploration.
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